Cas no 901586-31-0 (N-ethyl-2-pyrrolidin-1-ylpropan-1-amine)
N-ethyl-2-pyrrolidin-1-ylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-ethyl-2-pyrrolidin-1-ylpropan-1-amine
- LogP
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- Inchi: 1S/C9H20N2/c1-3-10-8-9(2)11-6-4-5-7-11/h9-10H,3-8H2,1-2H3
- InChI Key: DRRICJWMZVOWBO-UHFFFAOYSA-N
- SMILES: N1(CCCC1)C(C)CNCC
Experimental Properties
- Density: 0.899
- Boiling Point: 205.2°C at 760 mmHg
- Flash Point: 63.9°C
- Refractive Index: 1.473
N-ethyl-2-pyrrolidin-1-ylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-34286464-1g |
ethyl[2-(pyrrolidin-1-yl)propyl]amine |
901586-31-0 | 95% | 1g |
$655.5 | 2024-01-28 | |
| Enamine | BBV-34286464-2.5g |
ethyl[2-(pyrrolidin-1-yl)propyl]amine |
901586-31-0 | 95% | 2.5g |
$1358.5 | 2024-01-28 | |
| Enamine | BBV-34286464-5g |
ethyl[2-(pyrrolidin-1-yl)propyl]amine |
901586-31-0 | 95% | 5g |
$1721.5 | 2024-01-28 | |
| Enamine | BBV-34286464-10g |
ethyl[2-(pyrrolidin-1-yl)propyl]amine |
901586-31-0 | 95% | 10g |
$2164.5 | 2024-01-28 |
N-ethyl-2-pyrrolidin-1-ylpropan-1-amine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on N-ethyl-2-pyrrolidin-1-ylpropan-1-amine
Introduction to N-ethyl-2-pyrrolidin-1-ylpropan-1-amine (CAS No. 901586-31-0)
N-ethyl-2-pyrrolidin-1-ylpropan-1-amine, a compound with the chemical identifier CAS No. 901586-31-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural uniqueness of N-ethyl-2-pyrrolidin-1-ylpropan-1-amine lies in its combination of an ethyl group and a pyrrolidine ring, which contributes to its distinctive chemical properties and biological interactions.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, often found in biologically active compounds due to its ability to mimic natural amino acid structures and interact with various biological targets. The presence of the ethyl group in N-ethyl-2-pyrrolidin-1-ylpropan-1-amine enhances its lipophilicity, making it more suitable for crossing biological membranes. This feature is particularly crucial for drug design, as it improves the compound's ability to reach its target site within the body.
Recent research in the field of pharmacology has highlighted the potential of pyrrolidine derivatives as scaffolds for developing new therapeutic agents. Studies have shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific arrangement of atoms in N-ethyl-2-pyrrolidin-1-ylpropan-1-amine contributes to its unique pharmacological profile, making it a promising candidate for further investigation.
In particular, the interaction between N-ethyl-2-pyrrolidin-1-ylpropan-1-amine and biological targets has been a focus of numerous research studies. The pyrrolidine ring can form hydrogen bonds with polar residues in proteins, while the ethyl group can engage in hydrophobic interactions. This dual mode of interaction enhances the compound's binding affinity and selectivity towards specific biological targets. Such properties are essential for developing drugs that are both effective and have minimal side effects.
The synthesis of N-ethyl-2-pyrrolidin-1-ylylpropanalopropylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are commonly employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and making the compound more accessible for further research and development.
Current research trends in pharmaceutical chemistry emphasize the importance of green chemistry principles in drug synthesis. Efforts are being made to develop more sustainable and environmentally friendly synthetic methods for compounds like N-(ethylamino)-2-(pyrrolidin-l-methanoyl)propane. These methods aim to minimize waste generation, reduce energy consumption, and use renewable resources. Such approaches not only make drug production more cost-effective but also contribute to environmental conservation.
The potential applications of N-(Ethylamino)-2-(pyrrolidin-l-methanoyl)propane extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals, where it could serve as a precursor for developing new pesticides or herbicides. The compound's ability to interact with biological targets suggests that it might have applications in crop protection, helping to improve agricultural yields while minimizing environmental impact.
In conclusion, N-(Ethylamino)-2-(pyrrolidin-l-methanoyl)propane (CAS No. 90158631) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive candidate for further research, particularly in the development of new therapeutic agents. As synthetic methodologies continue to evolve, the accessibility and efficiency of producing this compound will likely improve, opening up new possibilities for its use in various industries.
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